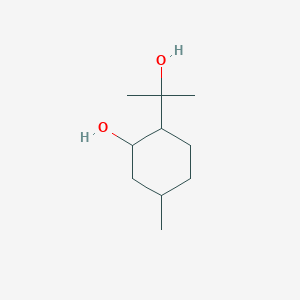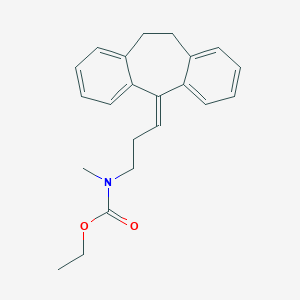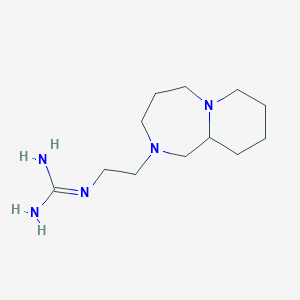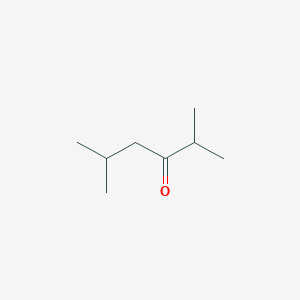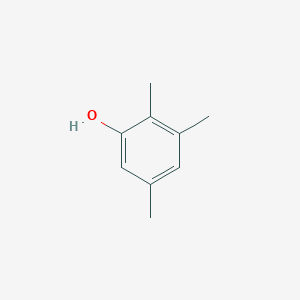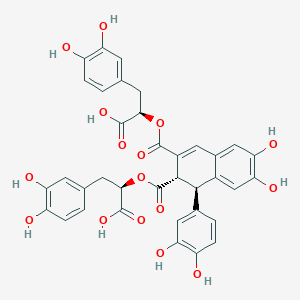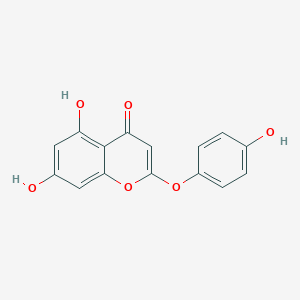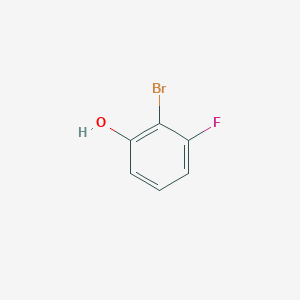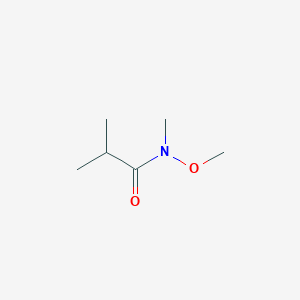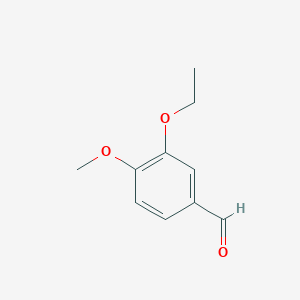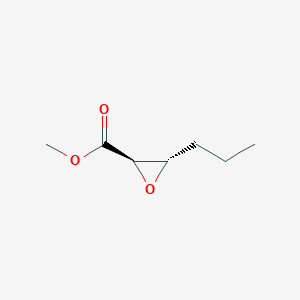![molecular formula C7H7N3O2 B045849 5-ニトロ-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン CAS No. 118600-53-6](/img/structure/B45849.png)
5-ニトロ-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a nitro group attached to the pyrrole ring.
科学的研究の応用
Chemistry: 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific kinases involved in cell proliferation and survival, making them effective in treating various types of cancer .
Industry: In the pharmaceutical industry, 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is used in the development of new therapeutic agents. Its role as a precursor in the synthesis of bioactive compounds highlights its importance in drug development .
作用機序
Target of Action
The primary target of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) family . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to its inhibition of FGFRs and the subsequent disruption of downstream signaling pathways .
生化学分析
Biochemical Properties
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been found to have potent activities against FGFR1, 2, and 3 . It interacts with these fibroblast growth factor receptors, which are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In vitro, 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The mechanism of action of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dihydropyridine derivatives with nitro-substituted reagents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic conditions.
Major Products:
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
類似化合物との比較
- 5-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 3-nitro-1H-pyrrolo[2,3-b]pyridine
Comparison: 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its dihydro structure, which imparts different chemical reactivity compared to its fully aromatic counterparts. This structural difference can influence its interaction with biological targets and its overall pharmacokinetic properties .
特性
IUPAC Name |
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYBHIQELUVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558259 |
Source


|
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118600-53-6 |
Source


|
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
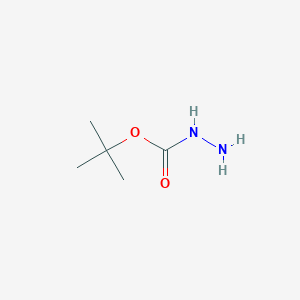
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
